2,4-Dihydroxy-N'-(3-phenyl-2-propenylidene)benzohydrazide
Description
Properties
CAS No. |
765296-81-9 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H14N2O3/c19-13-8-9-14(15(20)11-13)16(21)18-17-10-4-7-12-5-2-1-3-6-12/h1-11,19-20H,(H,18,21)/b7-4+,17-10+ |
InChI Key |
UKRXWULTXWMBMT-CUQLSPFUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and cinnamaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide involves its interaction with cellular targets. It has been shown to inhibit the activity of certain enzymes, such as telomerase, which is crucial for cancer cell proliferation . The compound’s antioxidant properties also contribute to its biological effects by neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The biological and physicochemical properties of benzohydrazide derivatives are heavily influenced by substituents on the aromatic rings and the hydrazide moiety. Key comparisons include:
Key Observations :
Key Observations :
Key Observations :
- The target compound’s 3-phenyl-2-propenylidene group may confer unique pharmacokinetic properties, though empirical data is needed.
- Hydroxy-rich analogs (e.g., 3,4-dihydroxy derivatives) show promise in metal chelation and antiviral applications .
Q & A
Basic Research Questions
Q. How can the synthesis of 2,4-Dihydroxy-N'-(3-phenyl-2-propenylidene)benzohydrazide be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves condensation of benzohydrazide derivatives with aldehydes or ketones under reflux conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., ethanol or methanol) improve solubility of intermediates.
- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate Schiff base formation .
- Reaction time : Extended reflux (4–6 hours) ensures completion, monitored via TLC or HPLC .
- Purification : Recrystallization in methanol or ethanol removes unreacted starting materials .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the hydrazone linkage and aromatic substitution patterns .
- X-ray crystallography : Resolves bond angles and dihedral angles, critical for verifying the E/Z isomerism of the propenylidene group .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s biological activity in preliminary studies?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) with IC determination .
- Coordination chemistry : Test metal-binding properties (e.g., with VO or Cu) to evaluate catalytic or redox activity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or pharmacokinetic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer behavior and redox potentials .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or DNA) using software like AutoDock or Schrödinger .
- ADMET prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (pH, temperature, solvent) to minimize variability .
- Structural analogs : Synthesize derivatives to isolate functional groups responsible for observed activity .
- Multi-technique validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How does the compound’s coordination chemistry influence its biological or catalytic applications?
- Methodological Answer :
- Metal complexation : Characterize stability constants (via potentiometry) and geometry (via UV-Vis and EPR spectroscopy) .
- Catalytic activity : Test oxidation/reduction reactions (e.g., catechol oxidase mimics) under varied pH and temperature .
- Structure-activity relationships (SAR) : Correlate ligand geometry (e.g., square planar vs. octahedral) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
